SBC-115337

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

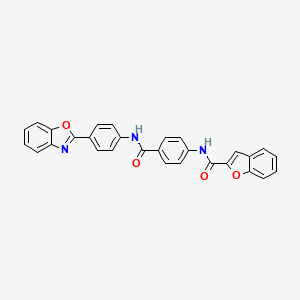

N-[4-[[4-(1,3-benzoxazol-2-yl)phenyl]carbamoyl]phenyl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H19N3O4/c33-27(30-21-15-11-19(12-16-21)29-32-23-6-2-4-8-25(23)36-29)18-9-13-22(14-10-18)31-28(34)26-17-20-5-1-3-7-24(20)35-26/h1-17H,(H,30,33)(H,31,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALQIZRCPSILFNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)C5=NC6=CC=CC=C6O5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of SBC-115337

For Researchers, Scientists, and Drug Development Professionals

Abstract

SBC-115337 is a potent, orally bioavailable small molecule inhibitor of the proprotein convertase subtilisin/kexin type 9 (PCSK9). By disrupting the interaction between PCSK9 and the low-density lipoprotein receptor (LDLR), this compound leads to an increase in LDLR levels on the surface of hepatocytes. This, in turn, enhances the clearance of circulating low-density lipoprotein cholesterol (LDL-C), a key factor in the management of hypercholesterolemia and the reduction of cardiovascular disease risk. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its effects on the PCSK9-LDLR signaling pathway, and details the experimental protocols used to elucidate its activity.

Introduction to this compound

This compound is a novel benzofuran compound identified as a direct inhibitor of the protein-protein interaction between PCSK9 and the LDLR.[1] Small molecule inhibitors like this compound offer a promising therapeutic alternative to monoclonal antibody-based PCSK9 inhibitors, with the primary advantage of oral administration.

The PCSK9-LDLR Signaling Pathway and the Role of this compound

PCSK9 plays a critical role in cholesterol homeostasis by promoting the degradation of the LDLR. The binding of circulating PCSK9 to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the hepatocyte surface leads to the internalization of the PCSK9-LDLR complex. Once inside the cell, this complex is targeted for lysosomal degradation, preventing the LDLR from recycling back to the cell surface. This reduction in cell surface LDLRs results in decreased clearance of LDL-C from the bloodstream, leading to elevated plasma LDL-C levels.

This compound directly interferes with the binding of PCSK9 to the LDLR. By inhibiting this interaction, this compound effectively "rescues" the LDLR from PCSK9-mediated degradation. This allows for the normal recycling of the LDLR back to the cell surface, leading to an increased number of functional LDLRs capable of binding and internalizing LDL-C. The net effect is a significant reduction in circulating LDL-C levels.

Quantitative Analysis of this compound Activity

The inhibitory effect of this compound has been quantified through a series of in vitro and in vivo experiments.

| Parameter | Assay | Result | Reference |

| IC50 | PCSK9-LDLR Interaction ELISA | 0.5 µM | [1] |

| LDLR Upregulation | HepG2 cells | >10-fold increase at 1.2 µM | [1] |

| LDL-C Uptake | DiI-LDL Uptake in HepG2 cells | Increased uptake at 1.2 µM | [2] |

| In vivo Efficacy | High-Fat Diet-fed Mice | 20-25% reduction in LDL-C | [2] |

Table 1: Summary of Quantitative Data for this compound

Detailed Experimental Protocols

In Vitro PCSK9-LDLR Interaction Assay (ELISA)

This assay is designed to quantify the ability of a compound to inhibit the binding of PCSK9 to the LDLR.

-

Principle: A recombinant LDLR protein is coated onto the wells of a microplate. Biotinylated PCSK9 is then added in the presence or absence of the test compound (this compound). The amount of bound PCSK9 is detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a colorimetric substrate.

-

Protocol:

-

Coat a 96-well plate with recombinant human LDLR-EGF-A domain.

-

Block non-specific binding sites.

-

Add serial dilutions of this compound.

-

Add a fixed concentration of biotinylated human PCSK9 to each well.

-

Incubate to allow for binding.

-

Wash the plate to remove unbound PCSK9.

-

Add streptavidin-HRP conjugate and incubate.

-

Wash the plate.

-

Add a colorimetric HRP substrate (e.g., TMB) and incubate until color develops.

-

Stop the reaction and measure the absorbance at the appropriate wavelength.

-

The IC50 value is calculated by plotting the percentage of inhibition against the log of the compound concentration.

-

Cellular DiI-LDL Uptake Assay

This assay measures the functional consequence of PCSK9 inhibition, which is an increase in the uptake of LDL by liver cells.

-

Principle: HepG2 cells, a human hepatoma cell line that expresses the LDLR, are treated with the test compound. Fluorescently labeled LDL (DiI-LDL) is then added to the cells. Increased LDLR activity due to PCSK9 inhibition results in a higher uptake of DiI-LDL, which can be quantified by measuring the fluorescence.

-

Protocol:

-

Seed HepG2 cells in a multi-well plate and allow them to adhere.

-

Treat the cells with this compound (e.g., at 1.2 µM) or vehicle control for a specified period.

-

Add DiI-LDL to the cell culture medium and incubate.

-

Wash the cells extensively to remove any unbound DiI-LDL.

-

Lyse the cells or measure the fluorescence of the internalized DiI-LDL directly using a fluorescence plate reader.

-

Compare the fluorescence intensity between treated and control cells to determine the increase in LDL uptake.[2]

-

In Vivo Efficacy Study in a High-Fat Diet Mouse Model

This study evaluates the ability of this compound to lower LDL-C levels in a relevant animal model.

-

Principle: Mice fed a high-fat diet develop hypercholesterolemia, mimicking a common human condition. The administration of a PCSK9 inhibitor is expected to lower their elevated LDL-C levels.

-

Protocol:

-

Acclimate C57/Black 6 or Balb/c mice and place them on a high-fat diet for a period (e.g., 4 weeks) to induce hypercholesterolemia.[2]

-

Collect baseline blood samples to determine initial LDL-C levels.

-

Administer this compound or a vehicle control to the mice (e.g., daily oral gavage).

-

Continue the high-fat diet and drug administration for the duration of the study.

-

Collect blood samples at specified time points.

-

Measure plasma LDL-C levels using an enzymatic assay.

-

Compare the LDL-C levels between the treated and control groups to determine the percentage reduction.

-

Conclusion

This compound is a potent, orally active small molecule inhibitor of the PCSK9-LDLR interaction. Its mechanism of action is well-defined and involves the prevention of PCSK9-mediated LDLR degradation, leading to increased LDLR recycling and enhanced clearance of circulating LDL-C. The in vitro and in vivo data robustly support its potential as a therapeutic agent for the management of hypercholesterolemia. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of this and other novel PCSK9 inhibitors.

References

Unveiling the Function of SBC-115337: A Technical Guide to a Novel PCSK9 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the function and mechanism of action of SBC-115337, a potent small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). The information presented herein is intended to support research and development efforts in the field of cardiovascular disease and lipid metabolism.

Core Function and Mechanism of Action

This compound is a benzofuran-based compound that functions as a potent inhibitor of PCSK9.[1][2] Its primary mechanism of action is the disruption of the protein-protein interaction between PCSK9 and the Low-Density Lipoprotein Receptor (LDLR). By inhibiting this interaction, this compound prevents the PCSK9-mediated degradation of the LDLR, leading to an increase in the number of LDLRs on the surface of hepatocytes. This, in turn, enhances the clearance of Low-Density Lipoprotein cholesterol (LDL-c) from the bloodstream, a key therapeutic strategy for the management of hypercholesterolemia.

The binding of PCSK9 to the LDLR at the cell surface triggers the internalization of the PCSK9-LDLR complex. Following internalization, the complex is trafficked to the lysosome for degradation, which prevents the LDLR from recycling back to the cell surface to clear more LDL-c. This compound effectively blocks this initial binding step, thereby preserving the LDLR population and promoting its recycling.

Quantitative Data Summary

While detailed quantitative data for this compound from dose-response studies and in vivo experiments are not extensively available in the public domain, the following table summarizes the key potency metric that has been reported.

| Parameter | Value | Assay System | Reference |

| IC50 | 0.5 µM | In vitro PCSK9-LDLR Binding Assay | [1][2] |

Note: Further quantitative data on the dose-dependent effects of this compound on LDLR upregulation, LDL uptake, and in vivo LDL-c lowering are not available in the reviewed literature. The provided IC50 value indicates potent inhibition of the PCSK9-LDLR interaction in a cell-free system.

Signaling Pathway

The signaling pathway modulated by this compound is the PCSK9-LDLR degradation pathway. Inhibition of PCSK9 by this compound leads to the upregulation of LDLR and subsequent reduction in circulating LDL-c.

Caption: PCSK9-LDLR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the function of PCSK9 inhibitors like this compound.

In Vitro PCSK9-LDLR Binding Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the interaction between PCSK9 and the LDLR.

Methodology:

-

A 96-well microplate is coated with recombinant human LDLR protein.

-

Recombinant human PCSK9, pre-incubated with varying concentrations of this compound, is added to the wells.

-

The plate is incubated to allow for the binding of PCSK9 to the immobilized LDLR.

-

Unbound PCSK9 and inhibitor are washed away.

-

A primary antibody specific for PCSK9 is added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

A chemiluminescent or colorimetric substrate is added, and the signal is measured using a plate reader.

-

The IC50 value is calculated from the dose-response curve of signal intensity versus inhibitor concentration.

HepG2 Cell-Based LDLR Upregulation Assay

Objective: To assess the ability of this compound to increase the levels of LDLR protein on the surface of human liver cells.

Methodology:

-

Human hepatoma (HepG2) cells are cultured in a multi-well plate.

-

Cells are treated with various concentrations of this compound for a specified period (e.g., 24 hours).

-

Following treatment, cells are lysed, and the total protein concentration is determined.

-

LDLR protein levels in the cell lysates are quantified using Western blotting or an enzyme-linked immunosorbent assay (ELISA) with an anti-LDLR antibody.

-

The relative increase in LDLR levels compared to a vehicle-treated control is calculated.

DiI-LDL Uptake Assay in HepG2 Cells

Objective: To measure the functional consequence of increased LDLR expression by quantifying the uptake of fluorescently labeled LDL.

Methodology:

-

HepG2 cells are seeded in a multi-well plate suitable for fluorescence microscopy or plate-based fluorescence reading.

-

Cells are pre-treated with different concentrations of this compound.

-

Fluorescently labeled LDL (e.g., DiI-LDL) is added to the cell culture medium.

-

Cells are incubated to allow for the uptake of DiI-LDL via the LDLR.

-

After incubation, cells are washed to remove any unbound DiI-LDL.

-

The amount of internalized DiI-LDL is quantified by measuring the fluorescence intensity using a fluorescence microscope or a microplate reader.

-

The increase in LDL uptake in this compound-treated cells is compared to that in vehicle-treated control cells.

In Vivo LDL-c Lowering in a Mouse Model

Objective: To evaluate the efficacy of this compound in reducing plasma LDL-c levels in a relevant animal model.

Methodology:

-

A suitable mouse model, such as C57BL/6J mice on a high-fat diet or a humanized PCSK9 mouse model, is used.

-

Mice are administered this compound at various doses via an appropriate route (e.g., oral gavage or intraperitoneal injection).

-

Blood samples are collected at different time points after administration.

-

Plasma is isolated, and the levels of total cholesterol, HDL-c, and LDL-c are measured using standard enzymatic assays.

-

The percentage reduction in LDL-c levels in the treated groups is calculated relative to the vehicle-treated control group.

Experimental and Logical Workflows

The following diagrams illustrate the typical experimental workflow for characterizing a PCSK9 inhibitor and the logical relationship of its mechanism of action.

Caption: A typical experimental workflow for the characterization of a PCSK9 inhibitor.

Caption: Logical cascade of events following the administration of this compound.

References

SBC-115337: A Small Molecule Benzofuran-Based PCSK9 Inhibitor for Hypercholesterolemia

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of low-density lipoprotein cholesterol (LDL-C) metabolism. By promoting the degradation of the LDL receptor (LDLR), PCSK9 reduces the clearance of LDL-C from the bloodstream, a key factor in the pathogenesis of atherosclerotic cardiovascular disease. Inhibition of the PCSK9-LDLR interaction is a clinically validated strategy for lowering LDL-C. While monoclonal antibodies have proven effective, the development of orally bioavailable small molecule inhibitors remains a significant goal. This technical guide provides a comprehensive overview of SBC-115337, a potent, benzofuran-based small molecule inhibitor of the PCSK9/LDLR interaction. We will delve into its mechanism of action, present key quantitative data from preclinical studies, and provide detailed experimental protocols for the assays used to characterize this compound.

Introduction to PCSK9 and its Inhibition

PCSK9 is a serine protease that plays a critical role in cholesterol homeostasis. It binds to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the surface of hepatocytes. This binding prevents the receptor from recycling back to the cell surface after internalizing LDL particles, instead targeting it for lysosomal degradation. The resulting reduction in LDLR density on the cell surface leads to decreased clearance of circulating LDL-C.

Genetic studies have shown that loss-of-function mutations in PCSK9 are associated with lower LDL-C levels and a reduced risk of cardiovascular disease, highlighting its potential as a therapeutic target. Conversely, gain-of-function mutations lead to familial hypercholesterolemia. The development of inhibitors that block the interaction between PCSK9 and the LDLR is a promising therapeutic approach for managing hypercholesterolemia.

This compound: A Potent Benzofuran-Based PCSK9 Inhibitor

This compound is a small molecule belonging to the benzofuran class of compounds that has been identified as a potent inhibitor of the PCSK9-LDLR interaction.[1][2] Its discovery was the result of structural modifications of earlier lead compounds identified through in silico virtual screening approaches.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

| Parameter | Value | Assay |

| IC50 | 0.5 µM | In vitro PCSK9/LDLR Binding ELISA[1] |

| LDLR Upregulation | > 10-fold at 1.2 µM | HepG2 cells[1] |

Table 1: In Vitro Activity of this compound

| Study Type | Model | Treatment | Outcome |

| LDL-C Reduction | Mice on a high-fat diet (HFD) | This compound | Lowered LDL-c levels[1][3] |

Table 2: In Vivo Efficacy of this compound

Mechanism of Action and Signaling Pathway

This compound functions by directly interfering with the protein-protein interaction between PCSK9 and the LDLR. By binding to PCSK9, it prevents the formation of the PCSK9-LDLR complex, thereby rescuing the LDLR from degradation and allowing it to recycle to the cell surface to clear more LDL-C from the circulation.

Caption: PCSK9 Inhibition by this compound.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound, based on descriptions from patent literature.[3]

In Vitro PCSK9/LDLR Binding Assay (ELISA)

This assay quantifies the ability of this compound to inhibit the binding of PCSK9 to the LDLR.

Caption: ELISA Workflow for PCSK9/LDLR Binding.

Protocol:

-

Coating: 96-well microtiter plates are coated with recombinant human LDLR-EGF-A domain overnight at 4°C.

-

Washing: Plates are washed with a wash buffer (e.g., PBS with 0.05% Tween-20).

-

Blocking: Non-specific binding sites are blocked with a blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.

-

Washing: Plates are washed again.

-

Inhibitor Addition: Serial dilutions of this compound are added to the wells.

-

PCSK9 Addition: Biotinylated recombinant human PCSK9 is added to the wells and incubated for 1-2 hours at room temperature to allow for binding to the immobilized LDLR.

-

Washing: Plates are washed to remove unbound PCSK9 and inhibitor.

-

Detection: Streptavidin-Horseradish Peroxidase (HRP) conjugate is added and incubated for 1 hour at room temperature.

-

Washing: Plates are washed to remove unbound streptavidin-HRP.

-

Substrate Addition: A colorimetric HRP substrate (e.g., TMB) is added, and the reaction is allowed to develop.

-

Stopping Reaction: The reaction is stopped by the addition of a stop solution (e.g., 2N H2SO4).

-

Data Acquisition: The absorbance is read at 450 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Cellular LDLR Upregulation Assay

This assay measures the ability of this compound to prevent PCSK9-mediated degradation of the LDLR in a cellular context.

Protocol:

-

Cell Seeding: HepG2 cells are seeded in 96-well plates in MEM containing 10% Fetal Bovine Serum and incubated overnight.[3]

-

Transfection: Cells are transiently transfected with a PCSK9 cDNA construct using a suitable transfection reagent (e.g., Lipofectamine-LTX).[3]

-

Compound Treatment: Following transfection, cells are treated with various concentrations of this compound and incubated for an additional 48 hours.[3]

-

Cell Lysis: Cells are lysed to release cellular proteins.[3]

-

LDLR Quantification: The levels of LDLR protein in the cell lysates are quantified using a specific LDLR ELISA kit or by Western blotting.

-

Data Analysis: The increase in LDLR levels in the presence of the inhibitor is compared to the control (cells treated with PCSK9 but no inhibitor).

DiI-LDL Uptake Assay

This assay assesses the functional consequence of increased LDLR levels by measuring the uptake of fluorescently labeled LDL.

Protocol:

-

Cell Culture and Treatment: HepG2 cells are cultured and treated with this compound as described in the LDLR upregulation assay.

-

DiI-LDL Addition: After incubation with the inhibitor, the culture medium is replaced with a medium containing fluorescently labeled DiI-LDL.

-

Incubation: Cells are incubated for a sufficient time to allow for LDL uptake (e.g., 4 hours).

-

Washing: Cells are washed to remove any unbound DiI-LDL.

-

Fluorescence Measurement: The amount of internalized DiI-LDL is quantified by measuring the fluorescence intensity using a fluorescence microplate reader or by fluorescence microscopy.

-

Data Analysis: The increase in DiI-LDL uptake in inhibitor-treated cells is compared to control cells.

In Vivo Efficacy in a High-Fat Diet Mouse Model

This study evaluates the ability of this compound to lower LDL-C levels in an animal model of hypercholesterolemia.[3]

Protocol:

-

Animal Model: C57BL/6 mice are fed a high-fat diet (HFD) for 4 weeks to induce hypercholesterolemia.[3]

-

Baseline Measurement: Blood samples are collected to determine baseline plasma cholesterol, LDL-C, HDL-C, and triglyceride levels.[3]

-

Compound Administration: Mice are treated with this compound (e.g., via oral gavage or intraperitoneal injection) at a specified dose and frequency. A vehicle control group is also included.

-

Blood Sampling: Blood samples are collected at various time points after compound administration.[3]

-

Lipid Profile Analysis: Plasma lipid levels are measured enzymatically.[3]

-

Data Analysis: The change in LDL-C and other lipid parameters in the treated group is compared to the vehicle control group.

Conclusion and Future Directions

This compound represents a promising small molecule inhibitor of the PCSK9-LDLR interaction with demonstrated in vitro potency and in vivo efficacy in a preclinical model of hypercholesterolemia. Its benzofuran scaffold provides a foundation for further medicinal chemistry efforts to optimize its pharmacokinetic and pharmacodynamic properties. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of this compound and other novel small molecule PCSK9 inhibitors. Future studies should focus on comprehensive ADME/Tox profiling, elucidation of its precise binding mode to PCSK9, and evaluation in more advanced preclinical models of cardiovascular disease. The development of an orally available PCSK9 inhibitor would represent a significant advancement in the management of hypercholesterolemia and the prevention of atherosclerotic cardiovascular disease.

References

SBC-115337: A Technical Guide for Cardiovascular Disease Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of SBC-115337, a small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9), for its application in cardiovascular disease research. This document details the mechanism of action, summarizes key preclinical data, provides representative experimental protocols, and includes visualizations of relevant biological pathways and workflows.

Introduction

This compound is a potent, cell-permeable benzofuran compound identified as an inhibitor of the protein-protein interaction between PCSK9 and the Low-Density Lipoprotein Receptor (LDLR). By preventing this interaction, this compound leads to increased levels of LDLR on the surface of hepatocytes, thereby enhancing the clearance of Low-Density Lipoprotein cholesterol (LDL-c) from the circulation. This mechanism of action makes this compound a valuable research tool and a potential therapeutic lead for the management of hypercholesterolemia and the reduction of cardiovascular disease risk.

Mechanism of Action

PCSK9 plays a critical role in cholesterol homeostasis by targeting the LDLR for degradation. Circulating PCSK9 binds to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the surface of hepatocytes. This binding prevents the receptor from recycling back to the cell surface after internalizing LDL-c. Instead, the entire PCSK9-LDLR-LDL-c complex is trafficked to the lysosome for degradation. This reduction in the number of available LDLRs results in decreased clearance of LDL-c from the bloodstream, leading to elevated plasma LDL-c levels, a major risk factor for atherosclerotic cardiovascular disease.

This compound acts as a direct inhibitor of the PCSK9-LDLR interaction. By binding to PCSK9, it allosterically or directly blocks the site of interaction with the LDLR's EGF-A domain. This inhibition allows the LDLR to dissociate from its ligand (LDL-c) in the endosome and recycle back to the hepatocyte surface, ready to bind and internalize more LDL-c. The net effect is an increased capacity for LDL-c clearance and a reduction in plasma LDL-c levels.

Caption: PCSK9 Inhibition by this compound.

Preclinical Data

The following tables summarize the available quantitative data for the preclinical activity of this compound.

Table 1: In Vitro Activity of this compound

| Assay | Description | Result |

| PCSK9-LDLR Binding ELISA | Measures the ability of this compound to inhibit the binding of recombinant PCSK9 to the LDL receptor. | IC50 = 0.6 µM |

| HepG2 Cell LDLR Upregulation | Measures the increase in LDLR protein levels in HepG2 cells treated with this compound. | >10-fold upregulation at 1.2 µM |

| DiI-LDL Uptake Assay | Measures the uptake of fluorescently labeled LDL by cells treated with this compound. | Increased uptake |

Table 2: In Vivo Activity of this compound

| Animal Model | Treatment | Outcome |

| Mice on a high-fat diet | Administration of this compound | Lowered LDL-c levels |

Experimental Protocols

Detailed experimental protocols for the key assays are provided below. Note that as the primary publication for this compound is not publicly available, these represent standard or adapted protocols from related research.

PCSK9-LDLR Binding Inhibition ELISA (Representative Protocol)

This assay quantifies the ability of a test compound to inhibit the binding of PCSK9 to the LDLR.

-

Plate Coating: Coat a 96-well high-binding microplate with recombinant human LDLR-EGF-A domain (e.g., 2 µg/mL in PBS) overnight at 4°C.

-

Washing: Wash the plate three times with wash buffer (PBS containing 0.05% Tween-20).

-

Blocking: Block non-specific binding sites by incubating with blocking buffer (e.g., 3% BSA in PBS) for 2 hours at room temperature.

-

Compound Incubation: Add serial dilutions of this compound (or other test compounds) to the wells.

-

PCSK9 Addition: Add a constant concentration of biotinylated recombinant human PCSK9 (e.g., 1 µg/mL) to all wells except the blank. Incubate for 2 hours at room temperature to allow for competitive binding.

-

Washing: Repeat the washing step.

-

Detection: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Substrate Addition: Add a colorimetric HRP substrate (e.g., TMB) and incubate until sufficient color development.

-

Stop Reaction: Stop the reaction by adding a stop solution (e.g., 1 M H2SO4).

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the control (no inhibitor) and determine the IC50 value by fitting the data to a dose-response curve.

HepG2 Cell-Based LDLR Protein Upregulation Assay (Adapted Protocol)

This cell-based assay measures the effect of compounds on LDLR protein levels in the presence of exogenous PCSK9.

-

Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS, penicillin (50 U/mL), and streptomycin (50 µg/mL) at 37°C in a 5% CO2 incubator.

-

Seeding: Seed HepG2 cells in 6-well plates at a density that allows for confluency after 24-48 hours.

-

Compound and PCSK9 Treatment: Pre-incubate varying concentrations of this compound with a fixed concentration of recombinant human PCSK9 (e.g., 15 µg/mL) in serum-free DMEM for 30 minutes.

-

Cell Incubation: Remove the culture medium from the HepG2 cells and replace it with the compound/PCSK9 mixture. Incubate for 24 hours.

-

Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST.

-

Incubate the membrane with a primary antibody against LDLR and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the LDLR band intensity to the loading control and express the results as a fold change relative to the PCSK9-treated control group.

DiI-LDL Uptake Assay (Representative Protocol)

This assay measures the functional consequence of increased LDLR levels by quantifying the uptake of fluorescently labeled LDL.

-

Cell Culture and Seeding: Culture and seed HepG2 cells as described in the LDLR upregulation assay, typically in a 96-well black, clear-bottom plate.

-

Compound Treatment: Treat the cells with this compound at various concentrations for 24-48 hours to induce LDLR expression.

-

DiI-LDL Incubation: Remove the culture medium and incubate the cells with fresh medium containing fluorescently labeled DiI-LDL (e.g., 10 µg/mL) for 4 hours at 37°C.

-

Washing: Remove the DiI-LDL containing medium and wash the cells three times with PBS to remove unbound DiI-LDL.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for DiI (e.g., ~554 nm excitation and ~571 nm emission).

-

Data Analysis: Normalize the fluorescence intensity to cell number (if necessary, using a cell viability assay like Hoechst staining) and express the results as a fold change in LDL uptake relative to untreated control cells.

Caption: In Vitro to In Vivo Workflow for PCSK9 Inhibitor.

Conclusion

This compound is a valuable tool for researchers investigating the role of PCSK9 in cardiovascular disease and for the development of novel lipid-lowering therapies. Its well-defined mechanism of action as a direct inhibitor of the PCSK9-LDLR interaction, coupled with its demonstrated in vitro and in vivo activity, makes it a suitable compound for a wide range of preclinical studies. The experimental protocols provided in this guide offer a starting point for the further characterization of this compound and other potential PCSK9 inhibitors. As with any research compound, it is recommended that users independently validate these findings and optimize protocols for their specific experimental systems.

Investigating the role of SBC-115337 in cancer

An In-depth Technical Guide on the Potential Role of SBC-115337 in Cancer

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: There is currently no direct published research specifically investigating the role of this compound in cancer. This technical guide extrapolates its potential role based on its established mechanism as a potent PCSK9 inhibitor and the expanding body of evidence implicating PCSK9 in cancer pathogenesis. The experimental data and protocols provided herein are illustrative, based on research with other PCSK9 inhibitors, and should be adapted and validated for this compound.

Introduction to this compound

This compound is a potent, small-molecule benzofuran compound that functions as an inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9).[1][2][3] It has a reported half-maximal inhibitory concentration (IC50) of 0.5 μM for the disruption of the PCSK9-Low-Density Lipoprotein Receptor (LDLR) interaction.[2] Although its primary area of investigation has been in cardiovascular diseases due to its ability to lower LDL cholesterol, its specific action on a key regulator of cellular receptors makes it a significant tool for exploring the function of PCSK9 in other pathologies, including cancer.

The Emerging Role of PCSK9 in Oncology

Recent scientific investigations have highlighted the involvement of PCSK9 in multiple facets of cancer progression, suggesting that its inhibition may represent a novel therapeutic avenue. The proposed anti-cancer mechanisms of PCSK9 inhibition are primarily focused on two key areas: the enhancement of the anti-tumor immune response and the direct induction of cancer cell apoptosis.[4][5][6]

Enhancement of Anti-Tumor Immunity

PCSK9 has been demonstrated to facilitate the degradation of Major Histocompatibility Complex class I (MHC I) molecules on the surface of tumor cells.[5][7] Through the downregulation of MHC I, cancer cells can evade recognition and subsequent elimination by cytotoxic CD8+ T lymphocytes.[4] Consequently, the inhibition of PCSK9 is hypothesized to augment MHC I expression on tumor cells, resulting in improved antigen presentation and a more vigorous anti-tumor immune response.[5][7] This mechanism suggests a potential synergistic relationship between PCSK9 inhibitors and immune checkpoint blockade therapies.[5][7]

Induction of Cancer Cell Apoptosis

Studies involving the knockdown of the PCSK9 gene have revealed an activation of apoptotic pathways in cancer cells, including the caspase-3 and XIAP/p-Akt pathways.[5] This indicates that PCSK9 may contribute to the survival of cancer cells, and its inhibition could directly trigger programmed cell death.

Cholesterol Metabolism in Cancer

Cancer cells frequently display an elevated requirement for cholesterol to sustain rapid proliferation and membrane biogenesis.[4][6] By inhibiting PCSK9, this compound leads to an increase in the expression of the LDLR, which in turn enhances the uptake of LDL cholesterol.[2] While this is the principal mechanism for its cholesterol-lowering effects in the context of cardiovascular disease, the precise consequences for cancer cell metabolism are an active area of investigation and are likely to be context-dependent.

Quantitative Data

Given the absence of direct quantitative data for this compound in cancer models, the following table summarizes its known potency against its direct molecular target, PCSK9.

Table 1: In Vitro Potency of this compound

| Compound | Target | Assay Type | IC50 (μM) |

|---|

| this compound | PCSK9-LDLR Interaction | ELISA | 0.5[2] |

The subsequent table presents examples of relevant quantitative data to be collected when investigating a PCSK9 inhibitor like this compound in cancer research. This data is hypothetical and for illustrative purposes.

Table 2: Hypothetical Quantitative Data for a PCSK9 Inhibitor in Cancer Studies

| Assay | Cancer Cell Line | Parameter | Illustrative Value |

|---|---|---|---|

| Cell Viability (MTT) | Breast (MCF-7) | IC50 (μM) | 15 |

| Apoptosis (Annexin V) | Colon (HT-29) | % Apoptotic Cells (at 15 μM) | 50% |

| MHC I Expression (FACS) | Melanoma (A375) | Fold Increase in MFI (at 15 μM) | 3.0 |

| In Vivo Tumor Growth Inhibition | Xenograft Model | % TGI (at 50 mg/kg) | 65% |

Experimental Protocols

The following sections provide detailed methodologies for key experiments to elucidate the potential role of this compound in cancer.

In Vitro PCSK9-LDLR Binding Assay

This assay serves to confirm the inhibitory effect of this compound on the protein-protein interaction between PCSK9 and the LDLR.

-

Materials: Recombinant His-tagged PCSK9, plates pre-coated with the recombinant EGF-AB domain of LDLR, biotinylated anti-His-tag monoclonal antibody, HRP-conjugated streptavidin, a suitable substrate solution (e.g., TMB), stop solution, wash buffer, and assay buffer.

-

Procedure:

-

Prepare serial dilutions of this compound in the designated assay buffer.

-

Dispense 100 µL of recombinant His-tagged PCSK9 (at a concentration of 1 µg/mL) into each well of the LDLR-coated plate.

-

Introduce the diluted this compound or a vehicle control to the wells and incubate for 1 hour at room temperature with gentle agitation.

-

Wash the plate three times using the wash buffer.

-

Add 100 µL of biotinylated anti-His-tag monoclonal antibody (diluted 1:150) to each well and incubate for 1 hour at room temperature.

-

Repeat the washing step.

-

Add 100 µL of HRP-conjugated streptavidin (diluted 1:150) to each well and incubate for 1 hour at room temperature.

-

Repeat the washing step.

-

Add 100 µL of the substrate solution to each well and incubate for 10-20 minutes at room temperature, protected from light.

-

Terminate the reaction by adding 100 µL of stop solution to each well.

-

Measure the absorbance at 450 nm with a microplate reader.

-

Calculate the percentage of inhibition and determine the IC50 value.[4]

-

Cellular LDL Uptake Assay

This assay quantifies the impact of this compound on the cellular uptake of LDL, which serves as a functional readout of LDLR activity.

-

Materials: HepG2 cells (or other suitable cell line), cell culture medium, lipoprotein-deficient serum (LPDS), fluorescently labeled LDL (e.g., DiI-LDL), this compound, Phosphate-Buffered Saline (PBS), and 24-well plates.

-

Procedure:

-

Seed HepG2 cells in 24-well plates and allow for overnight adherence.

-

Replace the growth medium with a medium supplemented with LPDS and incubate for 24 hours to upregulate LDLR expression.

-

Treat the cells with varying concentrations of this compound or a vehicle control for 24 hours.

-

Introduce fluorescently labeled LDL to the medium and incubate for 4 hours at 37°C.

-

Wash the cells three times with cold PBS.

-

Lyse the cells and measure the fluorescence intensity using a fluorometer.

-

Alternatively, visualize and quantify LDL uptake via fluorescence microscopy or flow cytometry.[5][7][8]

-

Cell Viability (MTT) Assay

This assay assesses the effect of this compound on the viability and proliferation of cancer cells.

-

Materials: A cancer cell line of interest (e.g., MCF-7, HT-29), cell culture medium, this compound, MTT solution (5 mg/mL in PBS), Dimethyl Sulfoxide (DMSO), and 96-well plates.

-

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow for overnight adherence.

-

Treat the cells with serial dilutions of this compound or a vehicle control for 24, 48, or 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the resulting formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[9]

-

Apoptosis (Annexin V) Assay

This assay is employed to quantify the proportion of apoptotic cells following treatment with this compound.

-

Materials: A cancer cell line of interest, cell culture medium, this compound, an Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and a binding buffer), and a flow cytometer.

-

Procedure:

-

Seed the cells in 6-well plates and treat with this compound or a vehicle control for the desired duration.

-

Harvest the cells (including both floating and adherent populations) and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension as per the kit manufacturer's instructions.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within one hour of staining.

-

Quantify the percentage of early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic (Annexin V positive, PI positive) cells.[10][11][12]

-

MHC Class I Expression Assay

This assay is designed to measure the effect of this compound on the cell surface expression of MHC I on cancer cells.

-

Materials: A cancer cell line of interest, cell culture medium, this compound, a primary antibody against human MHC class I (e.g., anti-HLA-A,B,C), a fluorescently labeled secondary antibody, and a flow cytometer.

-

Procedure:

-

Seed the cells and treat with this compound or a vehicle control for 24-48 hours.

-

Harvest the cells and wash with cold PBS containing 1% Bovine Serum Albumin (BSA).

-

Incubate the cells with the primary anti-MHC class I antibody for 1 hour on ice.

-

Wash the cells twice with PBS/BSA.

-

Incubate the cells with the fluorescently labeled secondary antibody for 30 minutes on ice in the dark.

-

Wash the cells twice with PBS/BSA.

-

Resuspend the cells in PBS and analyze by flow cytometry.

-

Quantify the Mean Fluorescence Intensity (MFI) to determine the relative level of MHC I expression.

-

Visualizations

Signaling Pathways

Caption: PCSK9-LDLR interaction and inhibition by this compound.

Caption: Proposed mechanism of PCSK9 inhibition in enhancing anti-tumor immunity.

Experimental Workflow

Caption: Experimental workflow for evaluating this compound in cancer research.

Conclusion

As a potent inhibitor of PCSK9, this compound stands as a valuable chemical probe for dissecting the intricate role of PCSK9 in the biology of cancer. The accumulating evidence linking PCSK9 to tumor immunity and cell survival provides a compelling rationale for the investigation of the anti-cancer potential of PCSK9 inhibitors. The experimental protocols and workflows detailed in this guide offer a structured framework for researchers to systematically explore the effects of this compound in a variety of cancer models. Further dedicated research is essential to validate the therapeutic potential of targeting PCSK9 in the field of oncology.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. PCSK9 in vitro binding assays [bio-protocol.org]

- 3. In Vitro Assays for the Discovery of PCSK9 Autoprocessing Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In silico Screening of Chemical Libraries to Develop Inhibitors That Hamper the Interaction of PCSK9 with the LDL Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. LDL Cholesterol Uptake Assay Using Live Cell Imaging Analysis with Cell Health Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 6. LDL Cholesterol Uptake Assay Using Live Cell Imaging Analysis with Cell Health Monitoring [jove.com]

- 7. abcam.com [abcam.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on SBC-115337 and its Regulation of the LDL Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

SBC-115337 is a small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9), a key regulator of low-density lipoprotein (LDL) cholesterol metabolism. By inhibiting the interaction between PCSK9 and the LDL receptor (LDLR), this compound prevents the degradation of the LDLR, leading to increased receptor availability on the surface of hepatocytes. This, in turn, enhances the clearance of LDL cholesterol from the bloodstream, a critical mechanism for the management of hypercholesterolemia. This technical guide provides a comprehensive overview of the available data on this compound, its mechanism of action, and detailed experimental protocols relevant to its study. While specific quantitative data and detailed experimental protocols for this compound are not extensively published, this guide synthesizes the available information and provides representative methodologies based on the study of similar PCSK9 inhibitors.

Introduction to LDL Receptor Regulation and the Role of PCSK9

The low-density lipoprotein receptor (LDLR) plays a pivotal role in cholesterol homeostasis by mediating the endocytosis of circulating LDL particles, thereby clearing cholesterol from the blood. The expression and activity of the LDLR are tightly regulated at both the transcriptional and post-translational levels. A key post-translational regulator of the LDLR is PCSK9.

PCSK9 is a serine protease that binds to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the cell surface. Following this binding, the PCSK9-LDLR complex is internalized into the cell and targeted for lysosomal degradation. This process prevents the LDLR from recycling back to the cell surface, leading to a reduction in the number of available receptors and a subsequent increase in circulating LDL cholesterol levels. Inhibition of the PCSK9-LDLR interaction is, therefore, a validated therapeutic strategy for lowering LDL cholesterol.

This compound: A Small Molecule Inhibitor of PCSK9

This compound is a benzofuran-based small molecule identified as a potent inhibitor of the PCSK9-LDLR interaction.

Mechanism of Action

This compound directly binds to PCSK9, preventing its interaction with the LDLR. This blockade of the protein-protein interaction disrupts the PCSK9-mediated degradation of the LDLR, leading to an increased number of LDLRs on the surface of liver cells. The elevated LDLR population enhances the clearance of LDL-c from the circulation.

Mechanism of Action of this compound.

Quantitative Data

| Parameter | Method | Cell Line / Model | Concentration / Dose | Result |

| PCSK9 Inhibition (IC50) | In vitro ELISA | Recombinant LDLR | 0.5 µM | Inhibition of PCSK9 binding to LDLR[1] |

| LDLR Upregulation | Western Blot | HepG2 cells | 1.2 µM | >10-fold increase in LDLR protein levels[2][3][4] |

| LDL-c Uptake | DiI-LDL Uptake Assay | HepG2 cells | 1.2 µM | Increased uptake of fluorescently labeled LDL[2] |

| LDL-c Lowering | In vivo study | High-fat diet-fed mice | Not specified | Lowered LDL-c levels[2] |

Experimental Protocols

Detailed, specific protocols for the experiments conducted with this compound have not been published. However, the following sections provide detailed, representative methodologies for the key assays used to characterize PCSK9 inhibitors.

In Vitro PCSK9-LDLR Binding Assay (ELISA-based)

This assay is designed to quantify the inhibitory effect of a compound on the binding of PCSK9 to the LDLR.

PCSK9-LDLR Binding Assay Workflow.

Materials:

-

96-well ELISA plates

-

Recombinant human LDLR-EGF-A domain

-

Recombinant human PCSK9

-

This compound

-

Anti-PCSK9 antibody conjugated to Horseradish Peroxidase (HRP)

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate

-

Stop solution (e.g., 1 M H₂SO₄)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking buffer (e.g., 5% non-fat dry milk in PBS)

-

Plate reader

Protocol:

-

Coating: Coat the wells of a 96-well plate with recombinant LDLR-EGF-A domain (e.g., 1 µg/mL in PBS) overnight at 4°C.

-

Washing: Wash the plate three times with wash buffer.

-

Blocking: Block the wells with blocking buffer for 1-2 hours at room temperature.

-

Washing: Wash the plate three times with wash buffer.

-

Incubation: Add a solution of recombinant PCSK9 (e.g., 1 µg/mL) pre-incubated with varying concentrations of this compound to the wells. Incubate for 2 hours at room temperature.

-

Washing: Wash the plate three times with wash buffer.

-

Antibody Incubation: Add the HRP-conjugated anti-PCSK9 antibody to each well and incubate for 1 hour at room temperature.

-

Washing: Wash the plate five times with wash buffer.

-

Detection: Add TMB substrate to each well and incubate in the dark for 15-30 minutes.

-

Stopping Reaction: Stop the reaction by adding the stop solution.

-

Measurement: Read the absorbance at 450 nm using a plate reader. The signal intensity is inversely proportional to the inhibitory activity of the compound.

LDLR Protein Upregulation Assay (Western Blot)

This assay is used to determine the effect of this compound on the protein levels of LDLR in a relevant cell line, such as the human hepatoma cell line HepG2.

Materials:

-

HepG2 cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Primary antibody against LDLR

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Culture and Treatment: Plate HepG2 cells and allow them to adhere. Treat the cells with varying concentrations of this compound for a specified period (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against LDLR and the loading control overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the LDLR signal to the loading control.

LDL-c Uptake Assay (DiI-LDL)

This assay measures the functional consequence of increased LDLR expression by quantifying the uptake of fluorescently labeled LDL.

DiI-LDL Uptake Assay Workflow.

Materials:

-

HepG2 cells

-

Cell culture medium

-

This compound

-

Fluorescently labeled LDL (e.g., DiI-LDL)

-

PBS

-

Fluorescence microscope or plate reader

Protocol:

-

Cell Culture and Treatment: Plate HepG2 cells in a suitable format (e.g., 96-well plate). Treat the cells with this compound for a predetermined time (e.g., 24 hours).

-

LDL Uptake: Remove the treatment medium and add medium containing DiI-LDL (e.g., 10 µg/mL). Incubate for 2-4 hours at 37°C.

-

Washing: Wash the cells three times with ice-cold PBS to remove unbound DiI-LDL.

-

Measurement:

-

Microscopy: Visualize the cells using a fluorescence microscope and capture images.

-

Plate Reader: Lyse the cells and measure the fluorescence intensity using a plate reader.

-

-

Analysis: Quantify the fluorescence intensity to determine the amount of LDL uptake.

In Vivo Efficacy Study in a High-Fat Diet Mouse Model

This type of study is essential to evaluate the LDL-c lowering efficacy of this compound in a physiological setting.

Materials:

-

Mice (e.g., C57BL/6J)

-

High-fat diet

-

This compound formulation for in vivo administration (e.g., oral gavage, subcutaneous injection)

-

Blood collection supplies

-

ELISA kit for mouse LDL-c measurement

Protocol:

-

Acclimatization and Diet Induction: Acclimatize the mice and then feed them a high-fat diet for a specified period (e.g., 8-12 weeks) to induce hypercholesterolemia.

-

Grouping and Treatment: Randomly assign the mice to treatment groups (vehicle control and this compound at various doses). Administer the treatment for a defined duration (e.g., 2-4 weeks).

-

Blood Collection: Collect blood samples at baseline and at various time points during the treatment period.

-

LDL-c Measurement: Isolate plasma or serum and measure LDL-c levels using a commercial ELISA kit.

-

Data Analysis: Analyze the changes in LDL-c levels over time and compare the treatment groups to the vehicle control.

Conclusion

This compound is a promising small molecule inhibitor of PCSK9 that has demonstrated the ability to upregulate LDLR expression and increase LDL-c uptake in vitro, as well as lower LDL-c in an in vivo model of hypercholesterolemia. While more detailed public data is needed to fully characterize its pharmacological profile, the information available to date supports its potential as a therapeutic agent for the management of high cholesterol. The experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate this compound and other novel PCSK9 inhibitors.

References

The Enigmatic PCSK9 Inhibitor: An In-Depth Look at Early-Stage Research on SBC-115337

For Researchers, Scientists, and Drug Development Professionals

SBC-115337 has emerged as a noteworthy small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9), a key regulator of cholesterol homeostasis. This technical guide synthesizes the currently available preclinical data on this compound, offering a structured overview for researchers and professionals in the field of drug development. While detailed primary research publications on this compound are not publicly available, this document compiles and interprets information from commercial suppliers and analogous studies on small molecule PCSK9 inhibitors to provide a foundational understanding of its potential.

Core Compound Profile

This compound is a benzofuran-based compound identified as a potent inhibitor of PCSK9. Its primary mechanism of action is believed to be the disruption of the interaction between PCSK9 and the Low-Density Lipoprotein Receptor (LDLR), thereby preventing LDLR degradation and increasing its recycling to the hepatocyte surface. This leads to enhanced clearance of LDL cholesterol (LDL-c) from the bloodstream.

Quantitative Data Summary

The following table summarizes the key quantitative metrics reported for this compound. It is important to note that this data is derived from vendor-supplied information and has not been independently verified through published, peer-reviewed studies.

| Parameter | Value | Assay Type | Source |

| IC50 (PCSK9 Inhibition) | 0.5 µM | In vitro biochemical assay | Commercial Suppliers |

Further in vivo data regarding LDL-c reduction in mice and LDLR upregulation in HepG2 cells has been mentioned by suppliers, but specific quantitative results are not publicly available.

Postulated Mechanism of Action and Signaling Pathway

The inhibitory activity of this compound on PCSK9 directly impacts the cholesterol clearance pathway. The diagram below illustrates the proposed mechanism.

Caption: Proposed mechanism of action for this compound in preventing PCSK9-mediated LDLR degradation.

Experimental Protocols (Hypothetical)

Based on standard methodologies for evaluating small molecule PCSK9 inhibitors, the following are detailed, hypothetical protocols for the key experiments cited for this compound.

In Vitro PCSK9 Inhibition Assay (Biochemical)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the PCSK9-LDLR interaction.

Materials:

-

Recombinant human PCSK9 protein

-

Recombinant human LDLR-EGF-A domain

-

Assay buffer (e.g., PBS with 0.01% Tween-20)

-

Coated microplates (e.g., streptavidin-coated for biotinylated LDLR)

-

Detection antibody (e.g., anti-PCSK9 antibody conjugated to a reporter enzyme)

-

Substrate for the reporter enzyme

-

This compound stock solution in DMSO

-

Plate reader

Procedure:

-

Prepare a dilution series of this compound in assay buffer.

-

Coat the microplate wells with biotinylated LDLR-EGF-A domain and incubate.

-

Wash the wells to remove unbound LDLR.

-

Add the diluted this compound or vehicle control (DMSO) to the wells.

-

Add a fixed concentration of recombinant human PCSK9 to the wells and incubate to allow for binding to the immobilized LDLR.

-

Wash the wells to remove unbound PCSK9.

-

Add the detection antibody and incubate.

-

Wash the wells to remove the unbound detection antibody.

-

Add the substrate and measure the signal using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.

Cellular LDLR Upregulation Assay (HepG2 Cells)

Objective: To assess the effect of this compound on LDLR protein levels in a human hepatocyte cell line.

Materials:

-

HepG2 cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution in DMSO

-

Lysis buffer

-

Primary antibody against LDLR

-

Primary antibody against a loading control (e.g., GAPDH)

-

Secondary antibody conjugated to HRP

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Seed HepG2 cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).

-

Lyse the cells and determine the total protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary anti-LDLR antibody.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with the anti-GAPDH antibody for loading control.

-

Quantify the band intensities and normalize the LDLR signal to the loading control.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for the preclinical evaluation of a novel small molecule PCSK9 inhibitor like this compound.

Caption: A generalized workflow for the preclinical development of a small molecule PCSK9 inhibitor.

Future Directions and Conclusion

The initial data on this compound positions it as a promising small molecule inhibitor of PCSK9. However, a comprehensive understanding of its therapeutic potential necessitates the public disclosure of detailed preclinical data, including in vivo efficacy, pharmacokinetics, and safety profiles. The publication of peer-reviewed studies will be critical for the scientific community to fully evaluate the significance of this compound in the landscape of lipid-lowering therapies. Researchers are encouraged to seek out primary literature as it becomes available to build upon the foundational information presented in this guide.

The Discovery and Development of SBC-115337: A Small Molecule PCSK9 Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

SBC-115337 is a potent, orally bioavailable small molecule inhibitor of the proprotein convertase subtilisin/kexin type 9 (PCSK9) interaction with the low-density lipoprotein receptor (LDLR). As a member of the benzofuran class of compounds, this compound presents a promising alternative to monoclonal antibody-based therapies for the management of hypercholesterolemia. This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and data presented for scientific evaluation.

Introduction

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis. By binding to the epidermal growth factor-like repeat A (EGF-A) domain of the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, PCSK9 promotes the degradation of the LDLR in lysosomes. This reduction in LDLR density leads to decreased clearance of low-density lipoprotein cholesterol (LDL-C) from the circulation, a major risk factor for atherosclerotic cardiovascular disease.

The therapeutic potential of inhibiting PCSK9 has been clinically validated by the success of monoclonal antibodies such as evolocumab and alirocumab. However, the injectable route of administration and the high cost of these biologics necessitate the development of small molecule inhibitors. This compound has emerged from these efforts as a promising oral agent.[1] This guide details the scientific journey of this compound, from its discovery to its preclinical validation.

Discovery of this compound

The development of this compound was the result of a targeted drug discovery campaign aimed at identifying small molecules that could disrupt the protein-protein interaction between PCSK9 and the LDLR. While the precise initial screening methodology is not publicly disclosed, the structural class of this compound as a benzofuran derivative suggests a rational design and lead optimization approach.[2] The discovery process likely involved the following logical workflow:

Caption: Logical workflow for the discovery and development of this compound.

Mechanism of Action

This compound functions by directly inhibiting the binding of PCSK9 to the LDLR. This disruption preserves the LDLR from degradation, allowing it to be recycled back to the cell surface to clear more LDL-C from the bloodstream.

References

In Vitro Profile of SBC-115337: A Technical Guide for Drug Development Professionals

Abstract

SBC-115337 is a potent, small-molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). This document provides a comprehensive technical overview of the in vitro studies conducted to characterize the activity of this compound. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics for hypercholesterolemia. This guide includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis. It functions by binding to the Low-Density Lipoprotein Receptor (LDLR) on the surface of hepatocytes, targeting it for lysosomal degradation. This reduction in LDLR levels leads to decreased clearance of Low-Density Lipoprotein cholesterol (LDL-C) from the circulation, a major risk factor for atherosclerotic cardiovascular disease. Inhibition of the PCSK9-LDLR interaction is a clinically validated strategy for lowering LDL-C. This compound is a benzofuran-based small molecule designed to inhibit this protein-protein interaction. This guide details the in vitro experiments that establish its mechanism of action and potency.

Quantitative Data Summary

The in vitro activity of this compound has been quantified through a series of biochemical and cell-based assays. The key findings are summarized in the tables below.

Table 1: Biochemical Inhibition of PCSK9-LDLR Interaction

| Compound | Assay Type | IC50 (µM) |

| This compound | In vitro ELISA | 0.6[1] |

Table 2: Cell-Based Activity in HepG2 Cells

| Compound | Assay Type | Concentration (µM) | Result |

| This compound | LDLR Upregulation | 1.2 | >10-fold increase[1] |

| This compound | DiI-LDL Uptake | Not Specified | Increased uptake[1] |

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below. These protocols are based on established methods for characterizing PCSK9 inhibitors and information available for this compound and structurally related compounds.

In Vitro PCSK9-LDLR Binding Inhibition ELISA

This assay quantifies the ability of this compound to disrupt the interaction between PCSK9 and the LDLR.

Materials:

-

Recombinant human LDLR protein

-

Biotinylated recombinant human PCSK9 protein

-

This compound

-

96-well microplate

-

Coating Buffer (e.g., PBS, pH 7.4)

-

Blocking Buffer (e.g., PBS with 1% BSA)

-

Assay Buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)

-

Streptavidin-HRP conjugate

-

TMB substrate

-

Stop Solution (e.g., 2N H₂SO₄)

-

Microplate reader

Protocol:

-

Coating: A 96-well microplate is coated with recombinant human LDLR protein diluted in Coating Buffer and incubated overnight at 4°C.

-

Washing: The plate is washed three times with Assay Buffer.

-

Blocking: The plate is blocked with Blocking Buffer for 1-2 hours at room temperature to prevent non-specific binding.

-

Washing: The plate is washed three times with Assay Buffer.

-

Compound Incubation: A serial dilution of this compound in Assay Buffer is prepared.

-

Competitive Binding: Biotinylated human PCSK9 is mixed with the different concentrations of this compound and added to the LDLR-coated wells. The plate is incubated for 1-2 hours at room temperature.

-

Washing: The plate is washed three times with Assay Buffer to remove unbound reagents.

-

Detection: Streptavidin-HRP conjugate, diluted in Assay Buffer, is added to each well and incubated for 1 hour at room temperature.

-

Washing: The plate is washed five times with Assay Buffer.

-

Signal Development: TMB substrate is added to each well, and the plate is incubated in the dark for 15-30 minutes.

-

Stopping Reaction: The reaction is stopped by adding Stop Solution.

-

Data Acquisition: The absorbance is read at 450 nm using a microplate reader. The IC50 value is calculated from the resulting dose-response curve.

LDLR Upregulation in HepG2 Cells

This cell-based assay determines the effect of this compound on the protein levels of LDLR in a human hepatocyte cell line.

Materials:

-

HepG2 cells

-

Cell culture medium (e.g., DMEM) supplemented with 10% FBS

-

This compound

-

PCSK9 (optional, to induce LDLR degradation)

-

Lysis buffer

-

Primary antibody against LDLR

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment

Protocol:

-

Cell Culture: HepG2 cells are seeded in 6-well plates and cultured until they reach 70-80% confluency.

-

Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of this compound. In some experimental setups, cells are co-treated with a known concentration of recombinant PCSK9 to induce LDLR degradation. Cells are incubated for 24-48 hours.

-

Cell Lysis: After treatment, cells are washed with cold PBS and lysed using a suitable lysis buffer.

-

Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

-

Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for LDLR. Subsequently, the membrane is incubated with a primary antibody for a loading control.

-

Detection: The membrane is incubated with an HRP-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

Analysis: The intensity of the LDLR band is normalized to the loading control band. The fold-change in LDLR expression relative to the vehicle-treated control is calculated.

DiI-LDL Uptake Assay in HepG2 Cells

This assay measures the functional consequence of increased LDLR expression by quantifying the uptake of fluorescently labeled LDL.

Materials:

-

HepG2 cells

-

Cell culture medium

-

This compound

-

DiI-LDL (fluorescently labeled LDL)

-

Fluorescence microscope or plate reader

Protocol:

-

Cell Culture and Treatment: HepG2 cells are seeded in a multi-well plate (e.g., 24-well or 96-well) and treated with this compound as described in the LDLR upregulation assay (Section 3.2).

-

DiI-LDL Incubation: After the treatment period, the medium is replaced with fresh medium containing DiI-LDL at a specific concentration (e.g., 10 µg/mL). The cells are incubated for 2-4 hours at 37°C.

-

Washing: The cells are washed multiple times with cold PBS to remove unbound DiI-LDL.

-

Quantification: The uptake of DiI-LDL can be quantified in two ways:

-

Fluorescence Microscopy: The cells are fixed and imaged using a fluorescence microscope. The fluorescence intensity per cell is quantified using image analysis software.

-

Plate Reader: The cells are lysed, and the fluorescence in the lysate is measured using a fluorescence plate reader.

-

-

Analysis: The fluorescence intensity in this compound-treated cells is compared to that in vehicle-treated cells to determine the increase in LDL uptake.

Visualizations

The following diagrams illustrate the key signaling pathway and experimental workflows related to the in vitro studies of this compound.

References

Methodological & Application

Application Notes and Protocols for SBC-115337 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

SBC-115337 is a potent small molecule inhibitor of the Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). PCSK9 is a key regulator of cholesterol homeostasis, primarily by targeting the Low-Density Lipoprotein Receptor (LDLR) for degradation. By inhibiting the interaction between PCSK9 and LDLR, this compound leads to an increase in the number of LDLRs on the cell surface of hepatocytes. This, in turn, enhances the clearance of low-density lipoprotein cholesterol (LDL-C) from the circulation, making it a valuable tool for research in cardiovascular diseases and lipid metabolism.

These application notes provide detailed protocols for utilizing this compound in cell culture to study its effects on the PCSK9/LDLR pathway. The protocols cover the assessment of LDLR protein expression, cellular uptake of LDL, and evaluation of cytotoxicity.

Mechanism of Action

This compound functions by directly interfering with the binding of extracellular PCSK9 to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the surface of hepatocytes. This inhibition prevents the PCSK9-mediated endocytosis and subsequent lysosomal degradation of the LDLR. As a result, the LDLR is recycled back to the cell surface, leading to an increased capacity for LDL-C uptake by the cells.

Figure 1: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the known quantitative data for this compound and a closely related, structurally similar compound, SBC-115076. This data can be used as a starting point for experimental design. Note: The dose-response data for LDLR expression is based on studies with SBC-115076 and should be considered as a proxy for this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line | Reference |

| IC50 (PCSK9 Inhibition) | 0.5 µM | - | [1] |

Table 2: Dose-Dependent Effect of SBC-115076 on LDLR Protein Expression in HepG2 Cells (24-hour treatment)

| Concentration of SBC-115076 | Fold Increase in LDLR Protein (relative to PCSK9-treated control) |

| 0.5 µM | ~1.5 - 2.0 |

| 1.5 µM | ~2.5 - 3.5 |

| 5.0 µM | ~4.0 - 5.0 |

Data in Table 2 is extrapolated from qualitative Western blot data for the similar compound SBC-115076 and serves as an estimation for experimental planning.[2] It is highly recommended that users perform their own dose-response experiments for this compound.

Experimental Protocols

Protocol 1: Assessment of LDLR Protein Expression by Western Blot

This protocol details the investigation of this compound's effect on LDLR protein levels in the presence of exogenously added PCSK9.

Figure 2: Western blot experimental workflow.

Materials:

-

HepG2 cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

Recombinant human PCSK9

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against LDLR

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding: Seed HepG2 cells in 6-well plates at a density that will result in 80-90% confluency at the time of harvest.

-

Cell Treatment:

-

Allow cells to adhere overnight.

-

The next day, replace the medium with fresh medium containing the desired concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM). Include a vehicle control (DMSO).

-

Pre-incubate the cells with this compound for 1-2 hours.

-

Add recombinant human PCSK9 to the wells to a final concentration of 10 µg/mL (or a concentration known to induce LDLR degradation in your system).

-

-

Incubation: Incubate the cells for 24 hours at 37°C in a humidified incubator with 5% CO2.

-

Cell Lysis:

-

Wash the cells twice with ice-cold PBS.

-

Add 100-200 µL of ice-cold RIPA buffer with protease inhibitors to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.